tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
Overview
Description
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate: is an organic compound with the molecular formula C9H20N2O3. It is commonly used in organic synthesis as a protecting group for amines, preventing unwanted reactions during chemical processes . This compound is also known for its role in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-aminoethoxy)ethanol in the presence of a base such as diisopropylethylamine (DiPEA) . The reaction is carried out in an inert atmosphere, often using dichloromethane as the solvent . The product is then purified through extraction, washing, and concentration processes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.
Deprotection Reactions: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, are commonly used.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in a wide range of substituted carbamates.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate primarily involves its role as a protecting group. By forming a stable carbamate linkage, it prevents the amine group from participating in unwanted reactions . This stability is crucial in multi-step synthetic processes, where selective deprotection can be achieved under controlled conditions .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-2,2’-(ethylenedioxy)diethylamine: Similar in structure, used as a protecting group for amines.
2-(2-tert-Butoxycarbonylaminoethoxy)ethanol: Another protecting group for amines, with similar applications.
Uniqueness: tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate is unique due to its specific structure, which provides a balance between stability and ease of deprotection . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7,10H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULKFBHOEKTQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477696 | |
Record name | tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127828-22-2 | |
Record name | tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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